Arachidyl stearate

Description

Properties

IUPAC Name |

icosyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCXDNMHDNVKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

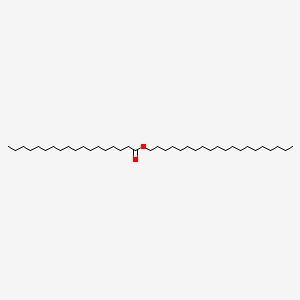

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066793 | |

| Record name | Icosyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-02-1 | |

| Record name | Octadecanoic acid, eicosyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, eicosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Icosyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28QZJ0149W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into the Physicochemical Properties of Arachidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate (also known as eicosyl stearate) is a saturated wax ester composed of stearic acid and arachidyl alcohol. As a long-chain ester, its physicochemical properties are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, where it can function as an emollient, thickener, and structuring agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a logical workflow for its analysis.

Core Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its high molecular weight and long, saturated hydrocarbon chains result in strong van der Waals forces, dictating its physical state and thermal properties.[1][2]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Icosyl octadecanoate | [3] |

| Synonyms | Eicosyl stearate, this compound | [3] |

| CAS Number | 22413-02-1 | [3] |

| Molecular Formula | C₃₈H₇₆O₂ | |

| Molecular Weight | 565.01 g/mol | |

| Physical State | Solid | |

| Storage | Room temperature |

Table 2: Thermal and Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | Experimental data not available. Saturated wax esters with similar chain lengths (36-50 carbons) melt in the range of 60-80°C. | |

| Boiling Point | 569.4 ± 18.0 °C (Predicted) | |

| Density | 0.857 ± 0.06 g/cm³ (Predicted) |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Rationale | Source(s) |

| Water | Insoluble | The long, non-polar hydrocarbon chains make the molecule hydrophobic. | |

| Non-polar organic solvents (e.g., hexane, chloroform, ethers) | Soluble | "Like dissolves like" principle; the non-polar nature of both the solute and solvent facilitates dissolution. | |

| Polar organic solvents (e.g., ethanol, acetone) | Sparingly soluble to insoluble | The polarity of the solvent is generally insufficient to overcome the strong intermolecular forces of the long alkyl chains. Solubility may increase with temperature. |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heated oil bath.

-

The temperature is raised slowly and steadily while observing the sample.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Qualitative Analysis: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated and observed for dissolution at room temperature and upon gentle heating.

-

Quantitative Analysis (Gravimetric Method):

-

An excess amount of this compound is added to a known volume of solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred.

-

The solvent is evaporated from the aliquot, and the mass of the remaining this compound is determined.

-

The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

-

Spectroscopic Analysis

Objective: To elucidate the molecular structure and confirm the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include a triplet around 4.05 ppm for the -O-CH₂- protons of the alcohol moiety, a triplet around 2.3 ppm for the -CH₂-C=O protons of the acid moiety, a large multiplet around 1.2-1.4 ppm for the numerous methylene protons in the alkyl chains, and a triplet around 0.88 ppm for the terminal methyl groups.

-

¹³C NMR: Shows the different carbon environments. Key signals are expected for the carbonyl carbon of the ester group (~174 ppm), the -O-CH₂- carbon, and the various methylene and methyl carbons along the aliphatic chains.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

Strong C-H stretching bands will be observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹, indicative of the long alkyl chains.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI)-MS will show the molecular ion peak (M⁺) at m/z 565.

-

Characteristic fragmentation patterns for wax esters include the protonated fatty acid [RCOOH₂]⁺ and fragments corresponding to the loss of the alcohol or acid moieties.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To study the thermal transitions, including melting point and potential polymorphic behavior.

Methodology:

-

A small, weighed sample of this compound is placed in an aluminum DSC pan.

-

The sample is subjected to a controlled temperature program (heating and cooling cycles) in an inert atmosphere.

-

The heat flow to or from the sample is measured as a function of temperature.

-

Endothermic peaks on heating correspond to melting, while exothermic peaks on cooling indicate crystallization. The presence of multiple peaks can suggest polymorphism.

Crystal Structure Analysis (X-ray Diffraction - XRD)

Objective: To investigate the crystalline structure and identify different polymorphic forms.

Methodology:

-

A powdered sample of this compound is mounted in the XRD instrument.

-

The sample is irradiated with monochromatic X-rays at various angles.

-

The diffraction pattern is recorded, showing peaks at specific angles (2θ) that correspond to the lattice spacings in the crystal.

-

The pattern can be used to determine the unit cell dimensions and identify the polymorphic form. Long-chain esters often exhibit a lamellar packing structure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound and the experimental methodologies required for their detailed investigation. The presented data and protocols are intended to support researchers and professionals in the effective utilization and characterization of this long-chain wax ester in their respective fields.

References

An In-depth Technical Guide to the Synthesis and Purification of Arachidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate (eicosyl octadecanoate) is a wax ester of significant interest in various scientific fields, including pharmaceuticals and material science, owing to its specific physicochemical properties. This technical guide provides a comprehensive overview of the primary methods for its synthesis and purification, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Introduction to this compound

This compound is the ester formed from the reaction of stearic acid and arachidyl alcohol (1-eicosanol). Its long, saturated hydrocarbon chains (a total of 38 carbons) impart properties such as high hydrophobicity, a well-defined melting point, and lubricity. These characteristics make it a valuable compound for applications including controlled-release drug delivery systems, as an excipient in topical formulations, and in the creation of specialty lubricants and coatings.

Physicochemical Properties:

| Property | Value |

| CAS Number | 22413-02-1[1][2][3] |

| Molecular Formula | C38H76O2[1][3] |

| Molecular Weight | 565.01 g/mol |

| Appearance | Solid |

| IUPAC Name | Icosyl octadecanoate |

Synthesis of this compound

The synthesis of this compound can be accomplished through several key chemical pathways. The most prevalent methods are direct esterification, enzymatic synthesis, and transesterification.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification is a robust and widely used method for producing wax esters. This reaction involves the condensation of stearic acid and arachidyl alcohol, typically in the presence of an acid catalyst, with the continuous removal of water to drive the reaction toward completion.

Materials:

-

Stearic Acid (1.0 eq)

-

Arachidyl Alcohol (1.1 - 1.2 eq)

-

Toluene (as a solvent for azeotropic water removal)

-

Acid Catalyst: p-Toluenesulfonic acid (PTSA, 0.02 - 0.05 eq) or concentrated Sulfuric Acid (H₂SO₄, 0.02 - 0.03 eq)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, combine stearic acid, arachidyl alcohol, and toluene.

-

Catalyst Addition: With stirring, add the acid catalyst to the mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when water no longer accumulates.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent like hexane or ethyl acetate.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved through recrystallization or column chromatography.

-

Quantitative Data for Analogous Long-Chain Ester Syntheses:

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) |

| Stearic Acid | 1-Butanol | H₂SO₄ | 1:15 | 65 | - | 99% (Yield) |

| Stearic Acid | Isotridecyl Alcohol | MgO/SiO₂ | - | 230 | 16.3 | - |

| Stearic Acid | 2-Ethylhexyl Alcohol | MgO/SiO₂ | - | 190 | 9 | - |

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a greener and more selective alternative to traditional chemical methods. Lipases can catalyze esterification under mild reaction conditions, which minimizes side reactions and simplifies product purification. Immobilized lipases are often preferred as they can be easily recovered and reused.

Materials:

-

Stearic Acid (1.0 eq)

-

Arachidyl Alcohol (1.0 - 1.5 eq)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous hexane (optional, for solvent-based reaction)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Incubator shaker or heating mantle with stirring

-

Vacuum system (for solvent-free reactions)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactant Setup:

-

Solvent-free: In a reaction vessel, melt stearic acid and arachidyl alcohol together at a temperature that maintains a liquid state but does not denature the enzyme (typically 60-80°C).

-

Solvent-based: Dissolve stearic acid and arachidyl alcohol in a minimal amount of anhydrous hexane.

-

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the total substrates).

-

Reaction:

-

Incubate the mixture at the optimal temperature for the lipase (e.g., 60°C) with continuous agitation.

-

For solvent-free reactions, apply a vacuum to remove the water produced, which drives the equilibrium towards ester formation.

-

Monitor the reaction progress by analyzing aliquots using techniques like titration of the remaining stearic acid.

-

-

Work-up:

-

Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by recrystallization.

Quantitative Data for Analogous Enzymatic Ester Syntheses:

| Fatty Acid | Alcohol | Lipase | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) |

| Stearic Acid | C1-C16 Alcohols | Candida rugosa | 1:5 to 1:15 | 40-60 | 24-120 | >90 |

| Stearic Acid | Glycerol | Novozym 435 | 1:8 | 60 | - | ~80 (for monostearin) |

| Lauric Acid | 2-Ethyl-1-hexanol | Amberlyst-16 | 1:1.25 | 140 | 5 | >98 |

Transesterification

Transesterification is another pathway to synthesize this compound, typically by reacting a more common stearate ester, like methyl stearate, with arachidyl alcohol. This method can be catalyzed by acids, bases, or enzymes. The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol) that is displaced.

Materials:

-

Methyl Stearate (1.0 eq)

-

Arachidyl Alcohol (1.1 - 2.0 eq)

-

Immobilized Lipase (e.g., Novozym 435)

-

Hexane (optional solvent)

Equipment:

-

Reaction vessel

-

Heating and stirring apparatus

-

Vacuum system

Procedure:

-

Reactant Setup: Combine methyl stearate and arachidyl alcohol in the reaction vessel. The reaction can be run solvent-free or in a solvent like hexane.

-

Enzyme Addition: Add the immobilized lipase (5-10% w/w).

-

Reaction: Heat the mixture (typically 50-70°C) with constant stirring. Apply a vacuum to remove the methanol as it is formed, shifting the equilibrium towards the product.

-

Work-up and Purification: The work-up and purification steps are similar to those for enzymatic esterification, involving filtration of the enzyme followed by recrystallization of the crude product.

Purification of this compound

High purity is often a critical requirement for the applications of this compound. The primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.

Materials:

-

Crude this compound

-

Recrystallization Solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For very high purity requirements, or for separating this compound from impurities with similar solubility, silica gel column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica Gel (for column packing)

-

Eluent (e.g., a gradient of ethyl acetate in hexane)

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) apparatus for monitoring fractions

Procedure:

-

Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. Since this compound is non-polar, it will elute with a low-polarity solvent mixture.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

References

The Elusive Presence of Arachidyl Stearate in the Natural World: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence and sources of arachidyl stearate, a long-chain wax ester. This in-depth resource, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this specific lipid molecule, highlighting its known natural source and detailing the advanced analytical methodologies required for its identification and quantification.

This compound (C38H76O2), the ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid), has a confirmed, albeit limited, documented natural occurrence. The primary identified natural source of this wax ester is the soft coral Heteroxenia ghardaqensis, a marine invertebrate found in the Red Sea. While the presence of this compound in this organism is noted in scientific literature, specific quantitative data on its concentration remains largely unpublished.

This guide provides a structured overview of the lipid composition of Heteroxenia ghardaqensis, placing this compound within the broader context of its constituent fats and oils. Furthermore, it offers detailed experimental protocols for the extraction, separation, and analysis of wax esters from marine organisms, providing a methodological framework for researchers seeking to investigate this and other similar compounds.

Data Presentation: Lipid Profile of Heteroxenia ghardaqensis

The lipid composition of marine organisms is complex and can vary based on environmental factors and developmental stages. The table below summarizes the known lipid classes found in Heteroxenia ghardaqensis, with a focus on the category that includes this compound.

| Lipid Class | General Composition | Reported Presence in Heteroxenia ghardaqensis | Specific Data on this compound |

| Wax Esters | Esters of long-chain fatty acids and long-chain fatty alcohols. | Present | This compound is a reported constituent. Specific concentration data is not widely available in the reviewed literature. |

| Triacylglycerols | Esters of glycerol and three fatty acids. | Present | - |

| Phospholipids | Lipids containing a phosphate group. | Present | - |

| Sterols | A class of steroid alcohols. | Present | - |

| Fatty Acids | Carboxylic acids with a long aliphatic chain. | Present | - |

Experimental Protocols: A Roadmap for Discovery

The identification and quantification of specific wax esters like this compound from a complex biological matrix require a multi-step analytical approach. The following protocols are generalized from established methods for the analysis of wax esters in marine invertebrates.

1. Sample Collection and Preparation:

-

Collection: Specimens of Heteroxenia ghardaqensis should be collected from their natural habitat and immediately frozen in liquid nitrogen to quench metabolic processes and preserve lipid integrity.

-

Homogenization: The frozen coral tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.

2. Lipid Extraction:

-

Solvent System: A modified Bligh-Dyer method is commonly employed. The powdered tissue is extracted with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

-

Procedure: The homogenate is vigorously mixed with the solvent mixture and then centrifuged to separate the phases. The lower chloroform phase, containing the total lipids, is carefully collected. This process is typically repeated three times to ensure complete extraction.

-

Solvent Removal: The pooled chloroform extracts are dried under a stream of nitrogen gas to yield the total lipid extract.

3. Separation of Wax Esters:

-

Solid-Phase Extraction (SPE): The total lipid extract is redissolved in a non-polar solvent (e.g., hexane) and applied to a silica gel SPE cartridge.

-

Neutral lipids, including wax esters, are eluted with a solvent of low polarity, such as hexane or a hexane:diethyl ether mixture.

-

More polar lipids, such as phospholipids, are retained on the column and can be eluted with more polar solvents like methanol.

-

-

Thin-Layer Chromatography (TLC): As an alternative, the total lipid extract can be spotted onto a silica gel TLC plate and developed in a solvent system like hexane:diethyl ether:acetic acid (80:20:1 v/v/v). The band corresponding to wax esters can be visualized under UV light after spraying with a fluorescent dye and then scraped from the plate for subsequent analysis.

4. Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: While intact wax esters can be analyzed by high-temperature GC-MS, a common approach involves transesterification of the wax ester fraction to fatty acid methyl esters (FAMEs) and fatty alcohols. The fatty alcohols are often derivatized (e.g., silylated) to improve their chromatographic behavior.

-

Instrumentation: A gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a polar or mid-polar column) is coupled to a mass spectrometer.

-

Analysis: The FAMEs and derivatized fatty alcohols are separated based on their volatility and identified by their mass spectra. Quantification is achieved by comparing the peak areas to those of known standards.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Analysis: Intact wax esters are separated by reverse-phase chromatography and can be identified and quantified with high specificity and sensitivity using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This technique is particularly powerful for the analysis of complex mixtures without the need for derivatization.

-

Visualizing the Path to Identification

To further clarify the analytical process and the chemical context of this compound, the following diagrams have been generated.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Arachidyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of arachidyl stearate (icosyl octadecanoate). It details the experimental methodologies for characterization and presents a framework for understanding its solid-state behavior, which is crucial for applications in pharmaceuticals and material science.

Introduction to this compound

This compound is a wax ester formed from the esterification of arachidyl alcohol (1-icosanol) and stearic acid (octadecanoic acid). Its chemical formula is C38H76O2, with a molecular weight of approximately 565.0 g/mol [1][2][3]. As a long-chain ester, its solid-state properties, including crystal structure and polymorphism, are of significant interest due to their influence on physical characteristics such as melting point, solubility, and mechanical strength. These properties are critical in drug delivery systems, where this compound can be used as a lubricant, binder, or in controlled-release matrices[4].

Polymorphism is the ability of a solid material to exist in more than one crystalline form[4]. Different polymorphs of a substance can exhibit distinct physicochemical properties, which can impact the efficacy, stability, and manufacturability of pharmaceutical products. While specific literature on the polymorphism of this compound is limited, the behavior of analogous long-chain esters, such as behenyl stearate and other wax esters, suggests that it is likely to exhibit complex polymorphic transformations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling and characterization.

| Property | Value | References |

| Molecular Formula | C38H76O2 | |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 22413-02-1 | |

| Appearance | Solid | |

| Purity | >99% (typical for research grade) | |

| Storage | Room temperature | |

| Synonyms | Icosyl octadecanoate, Eicosyl stearate |

Theoretical Polymorphism of this compound

Based on the study of similar long-chain esters, this compound is expected to exhibit at least three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their sub-cell packing and thermodynamic stability.

-

α (Alpha) Form: This is typically a metastable form with a hexagonal sub-cell packing. It has the lowest melting point and is often obtained by rapid cooling from the melt.

-

β' (Beta-prime) Form: This form exhibits intermediate stability and has an orthorhombic perpendicular sub-cell packing. Its melting point is between the α and β forms.

-

β (Beta) Form: This is generally the most stable polymorph, with a triclinic parallel sub-cell packing. It has the highest melting point and the most ordered crystalline structure.

The transformation between these polymorphs is typically monotropic, proceeding from the least stable to the most stable form (α → β' → β). This transformation can be influenced by factors such as temperature, solvent, and the presence of impurities.

Diagram: Polymorphic Transformation Pathway

Caption: Hypothetical polymorphic transformation pathway for this compound.

Experimental Protocols for Characterization

A combination of thermo-analytical and spectroscopic techniques is essential for the comprehensive characterization of this compound polymorphs.

DSC is a fundamental technique for identifying melting points, phase transitions, and the associated enthalpy changes of different polymorphs. Each polymorph will exhibit a unique thermal profile.

-

Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms.

-

Methodology:

-

A small sample (3-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic peaks in the DSC thermogram correspond to melting events, providing the melting point (Tonset or Tpeak) and the enthalpy of fusion (ΔHfus).

-

Cooling and subsequent reheating cycles can be used to study polymorphic transitions.

-

PXRD provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. It is the definitive technique for identifying and quantifying different polymorphs in a sample.

-

Objective: To identify the different crystalline forms and determine their lattice parameters.

-

Methodology:

-

A powdered sample of this compound is uniformly packed into a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.54056 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with characteristic peak positions and intensities, is unique to each polymorph.

-

The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).

-

FTIR spectroscopy is used to identify the functional groups present in a molecule and can be sensitive to changes in the local molecular environment that occur during polymorphic transitions.

-

Objective: To detect differences in the vibrational modes of this compound in different polymorphic forms.

-

Methodology:

-

A small amount of the sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

An infrared spectrum is collected by measuring the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Key characteristic peaks for this compound include:

-

~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of alkane chains).

-

~1735-1740 cm⁻¹ (C=O stretching of the ester group).

-

~1170-1180 cm⁻¹ (C-O stretching of the ester group).

-

-

Subtle shifts in peak positions or the appearance of new peaks can indicate different polymorphic forms.

-

Diagram: Experimental Workflow for Polymorph Characterization

Caption: A typical experimental workflow for the study of this compound polymorphism.

Expected Crystallographic Data

| Parameter | Hypothetical Form α | Hypothetical Form β' | Hypothetical Form β |

| Crystal System | Hexagonal | Orthorhombic | Triclinic/Monoclinic |

| Space Group | P6₃/mmc | P2₁2₁2₁ | P1 or P2₁/c |

| a (Å) | ~5.0 | ~5.6 | ~5.6 |

| b (Å) | ~5.0 | ~7.4 | ~7.4 |

| c (Å) | >50 | >50 | >50 |

| α (°) | 90 | 90 | Varies |

| β (°) | 90 | 90 | Varies |

| γ (°) | 120 | 90 | Varies |

| Melting Point (°C) | Lower | Intermediate | Higher |

| Enthalpy of Fusion (kJ/mol) | Lower | Intermediate | Higher |

Note: The values in this table are hypothetical and serve as an example of the data to be collected. The long 'c' axis is characteristic of long-chain molecules that form lamellar structures.

Conclusion

The study of the crystal structure and polymorphism of this compound is crucial for its effective application, particularly in the pharmaceutical industry. Although specific data on its polymorphic forms are scarce, established analytical techniques such as DSC, PXRD, and FTIR spectroscopy provide a robust framework for its characterization. By drawing parallels with other long-chain esters, it is anticipated that this compound exhibits complex polymorphic behavior, which necessitates careful control during manufacturing and formulation processes. Further research in this area is warranted to fully elucidate the solid-state properties of this important excipient.

References

An In-depth Technical Guide to the Biological Functions and Metabolism of Arachidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl stearate, a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid), is a lipid molecule with significant roles in biological systems and increasing relevance in pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of this compound. It details the enzymatic pathways involved in its synthesis and degradation, summarizes key quantitative data, and provides established experimental protocols for its analysis. Furthermore, this guide illustrates the relevant metabolic and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Wax esters, including this compound, are neutral lipids that serve diverse biological functions, from energy storage in marine organisms to forming protective hydrophobic barriers on the surfaces of plants and the skin of animals[1]. This compound (C38H76O2) is characterized by its long, saturated acyl and alkyl chains, which impart specific physicochemical properties such as a solid-state at room temperature and high hydrophobicity[2]. These characteristics are fundamental to its biological roles and its utility in various applications.

In the context of drug development and cosmetics, understanding the metabolism and biological impact of this compound is crucial. Its presence in the skin's lipid matrix suggests a role in skin barrier function, and its properties make it a candidate for use in topical drug delivery systems and as an excipient in various formulations[3][4]. This guide will delve into the core aspects of this compound's biochemistry, providing the detailed information necessary for advanced research and development.

Biosynthesis and Metabolism of this compound

The metabolic pathways for this compound involve a series of enzymatic reactions for the synthesis of its precursors, their subsequent esterification, and the eventual hydrolysis of the ester bond.

Biosynthesis

The biosynthesis of this compound is a two-step process that primarily occurs in the endoplasmic reticulum. It requires the availability of two key precursors: arachidyl alcohol and stearoyl-CoA.

-

Formation of Arachidyl Alcohol: Long-chain fatty alcohols are synthesized from their corresponding fatty acyl-CoAs by the action of fatty acyl-CoA reductases (FARs)[5]. In the case of arachidyl alcohol, the precursor is arachidoyl-CoA (20:0-CoA). This reduction is a two-step process that requires a reducing agent, typically NADPH.

-

Esterification to form this compound: The final step in the synthesis is the esterification of arachidyl alcohol with stearoyl-CoA (18:0-CoA). This reaction is catalyzed by a class of enzymes known as wax synthases (WS), which are also referred to as acyl-CoA:fatty alcohol acyltransferases. These enzymes exhibit broad substrate specificity, but certain isoforms may show a preference for specific chain lengths of both the fatty alcohol and the fatty acyl-CoA.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C38H76O2 | CID 89703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits [mdpi.com]

- 4. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Arachidyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arachidyl Stearate

This compound is a saturated wax ester formed from the esterification of stearic acid (a C18 fatty acid) and arachidyl alcohol (a C20 fatty alcohol). Its long, saturated hydrocarbon chains impart a waxy, nonpolar character to the molecule, governing its interactions with various solvents. Understanding its solubility is paramount for applications such as creating stable emulsions, designing drug delivery systems, and controlling crystallization processes.

Solubility of this compound: A Qualitative Overview

Based on the principle of "like dissolves like," the high lipophilicity of this compound dictates its solubility profile. As a general rule, wax esters exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents.[1] The solubility is also influenced by temperature, with higher temperatures generally leading to increased solubility.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of wax esters.

| Solvent Class | Examples | Expected Solubility of this compound |

| Nonpolar Solvents | ||

| Aliphatic Hydrocarbons | Hexane, Heptane | High |

| Aromatic Hydrocarbons | Toluene, Benzene | High[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | High[1] |

| Intermediate Polarity Solvents | ||

| Ethers | Diethyl ether | Moderate to High[2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate[2] |

| Esters | Ethyl acetate | Moderate |

| Polar Solvents | ||

| Alcohols | Ethanol, Methanol | Low to Moderate (increases with temperature) |

| Water | Insoluble |

Experimental Protocol for Determining this compound Solubility

The following section details a standard laboratory procedure for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical Balance

-

Constant Temperature Orbital Shaker

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear cloudy with undissolved solid remaining.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the vial containing the filtered solution in a fume hood or under a gentle stream of nitrogen to evaporate the solvent.

-

Once the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of filtrate collected in mL) * 100

-

Experimental Workflow Diagram

Caption: A generalized workflow for the determination of this compound solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: As with most solids, the solubility of this compound in organic solvents is expected to increase with temperature. This is due to the endothermic nature of the dissolution process for most solids.

-

Solvent Polarity: As detailed in the qualitative overview, the polarity of the solvent is a key determinant of solubility. Nonpolar solvents will more effectively solvate the long hydrocarbon chains of this compound.

-

Purity of this compound: Impurities can affect the crystal lattice energy and thus alter the observed solubility.

-

Polymorphism: The crystalline form of this compound can influence its solubility, with different polymorphs exhibiting different solubilities.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this technical guide provides a robust framework for understanding and determining its solubility in various organic solvents. The provided qualitative data, based on the established behavior of wax esters, offers a reliable starting point for solvent selection. Furthermore, the detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and accurate quantitative solubility data tailored to their specific needs. This foundational knowledge is essential for the effective utilization of this compound in research, drug development, and other scientific applications.

References

Thermal Analysis of Arachidyl Stearate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the thermal analysis of arachidyl stearate (also known as eicosyl stearate), a long-chain wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not abundantly available in public literature, this guide synthesizes information from analogous long-chain esters and waxes to provide a predictive and comparative framework.

This compound, with the chemical formula C₃₈H₇₆O₂ and a molecular weight of 565.01 g/mol , is the ester of arachidyl alcohol and stearic acid.[1][2][3] Its thermal behavior is critical for understanding its performance in various formulations, including its stability during manufacturing, storage, and application.

Predicted Thermal Properties of this compound

The following tables summarize the expected thermal properties of this compound based on the analysis of structurally similar long-chain wax esters and fatty acids. These values provide a baseline for experimental investigation.

Table 1: Predicted DSC Data for this compound

| Parameter | Expected Value | Notes |

| Melting Point (Tₘ) | 65 - 75 °C | Based on the melting points of similar long-chain esters and waxes. The exact melting point can be influenced by purity and crystalline form. |

| Heat of Fusion (ΔHբ) | 180 - 220 J/g | This is a typical range for long-chain organic molecules and reflects the energy required to transition from a solid to a liquid state. |

Table 2: Predicted TGA Data for this compound

| Parameter | Expected Value | Notes |

| Onset of Decomposition (Tₒₙₛₑₜ) | > 200 °C (in inert atmosphere) | Long-chain esters generally exhibit good thermal stability. Decomposition is expected to begin at elevated temperatures. |

| Peak Decomposition Temperature (Tₚₑₐₖ) | 250 - 300 °C | This represents the temperature at which the maximum rate of mass loss occurs. |

| Residual Mass at 600 °C | < 1% (in inert atmosphere) | Complete decomposition is expected, leaving minimal residue. |

Experimental Protocols

To obtain precise thermal data for this compound, the following detailed experimental methodologies for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature sufficiently above its melting point (e.g., 100 °C).

-

Isothermal Hold: Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cooling Ramp: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature to observe crystallization behavior.

-

Second Heating Ramp: Perform a second heating ramp under the same conditions as the first to analyze the thermal history effects.

Data Analysis:

-

The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event.

-

The heat of fusion (ΔHբ) is calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition.

Instrumentation: A calibrated Thermogravimetric Analyzer is necessary.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed in the pan.

Thermal Program:

-

Initial Temperature: Set the initial temperature to ambient (e.g., 25 °C).

-

Heating Rate: Program a constant heating rate of 10 °C/min.

-

Final Temperature: Set a final temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

Data Analysis:

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

-

Identify the peak decomposition temperature (Tₚₑₐₖ) from the derivative of the TGA curve (DTG).

-

Record the percentage of mass loss at different temperature intervals and the final residual mass.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for DSC and TGA of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its physical properties, as determined by thermal analysis, are critical for its function in drug delivery systems. The melting and solidification behavior influences drug release kinetics, and its thermal stability is paramount for ensuring the integrity of the final product.

The logical relationship between the thermal properties and formulation performance can be visualized as follows:

Caption: Influence of thermal properties on formulation performance.

Conclusion

The thermal analysis of this compound through DSC and TGA is essential for its effective application in research and development. This guide provides the necessary theoretical framework and detailed experimental protocols to enable scientists to accurately characterize its thermal properties. The presented data, based on analogous compounds, serves as a valuable reference for predicting the behavior of this compound and for designing robust and stable formulations. Further experimental studies on purified this compound are encouraged to build a comprehensive public database of its thermal characteristics.

References

Spectroscopic Characterization of Arachidyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl stearate (eicosyl stearate) is a wax ester composed of stearic acid and arachidyl alcohol. As a long-chain saturated ester, it finds applications in various industries, including cosmetics, pharmaceuticals, and as a lubricant. A thorough understanding of its chemical structure and purity is paramount for its application and for quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents predicted spectral data based on the analysis of its constituent moieties and similar long-chain esters, outlines detailed experimental protocols for each technique, and includes visual workflows to aid in the comprehension of the analytical processes.

Chemical Structure

This compound is the ester formed from the condensation of stearic acid (a C18 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol).

-

Chemical Formula: C₃₈H₇₆O₂[1]

-

Molecular Weight: 565.0 g/mol [1]

-

IUPAC Name: Icosyl octadecanoate[1]

-

Structure: CH₃(CH₂)₁₆COO(CH₂)₁₉CH₃

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of stearic acid, long-chain alcohols, and other wax esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₁₈CH₃ |

| ~2.28 | Triplet | 2H | CH₃(CH₂)₁₅CH₂ -COO- |

| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~1.25 | Broad Singlet | 60H | -(CH₂ )₁₅- and -(CH₂ )₁₇- (methylene chain) |

| ~0.88 | Triplet | 6H | CH₃ -(CH₂)₁₆- and CH₃ -(CH₂)₁₈- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- |

| ~34.4 | -C H₂-C=O |

| ~31.9 | Methylene carbons adjacent to terminal methyls |

| ~29.7 - ~29.1 | -(C H₂)n- (Bulk methylene chain) |

| ~28.7 | Methylene carbon in arachidyl chain |

| ~25.9 | Methylene carbon in stearate chain |

| ~25.0 | Methylene carbon in stearate chain |

| ~22.7 | Methylene carbons adjacent to terminal methyls |

| ~14.1 | -C H₃ (Terminal methyls) |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2915 & ~2849 | Strong, Sharp | C-H asymmetric and symmetric stretching of methylene (-CH₂-) groups[2] |

| ~1740 | Strong, Sharp | C=O stretching of the saturated ester group[3] |

| ~1472 | Medium | C-H bending (scissoring) of methylene (-CH₂-) groups |

| ~1170 | Strong | C-O stretching of the ester group |

| ~720 | Medium | -(CH₂)n- rocking (n ≥ 4) |

Mass Spectrometry (MS)

For a wax ester like this compound, Electron Ionization (EI) would lead to fragmentation. The molecular ion peak [M]⁺ is often weak or absent. Key fragments arise from cleavage at the ester linkage.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

| m/z Value | Interpretation |

| 564.6 | [M]⁺ (Molecular Ion) - Expected to be of very low abundance or absent. |

| 285.3 | [CH₃(CH₂)₁₆COOH₂]⁺ - Protonated stearic acid, often a prominent fragment in the mass spectra of wax esters. |

| 284.3 | [CH₃(CH₂)₁₆COOH]⁺ - Stearic acid radical cation. |

| 281.5 | [C₂₀H₄₁]⁺ - Arachidyl carbocation. |

| 267.3 | [CH₃(CH₂)₁₆CO]⁺ - Stearoyl acylium ion. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 300-350 °C.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 350 °C and hold for 10 minutes.

-

Column: A high-temperature capillary column suitable for wax ester analysis (e.g., a polysiloxane-based column).

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230-250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-700.

-

Transfer Line Temperature: ~350 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: IR Spectroscopy (ATR) Experimental Workflow.

Caption: GC-MS Experimental Workflow.

References

An In-depth Technical Guide to Arachidyl Stearate for Researchers and Drug Development Professionals

Introduction

Arachidyl stearate is a saturated wax ester formed from the combination of arachidyl alcohol (a 20-carbon fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid). As a member of the wax ester class, it is characterized by its high molecular weight, hydrophobicity, and solid-state at room temperature. These properties make it a compound of interest for various applications in the pharmaceutical, cosmetic, and chemical industries, particularly in formulations requiring stable, lipid-based excipients. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

This compound is identified by a unique CAS number and a specific molecular formula that defines its atomic composition. Its nomenclature and key identifiers are summarized below.

Table 1: Key Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 22413-02-1 | [1][2] |

| Molecular Formula | C₃₈H₇₆O₂ | [1][2] |

| IUPAC Name | Icosyl octadecanoate | [1] |

| Synonyms | Eicosyl stearate, Stearic acid, eicosyl ester, n-Eicosyl n-octadecanoate |

The physicochemical properties of this compound are crucial for its application in various formulations. Below is a summary of its key quantitative data.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Molecular Weight | 565.01 g/mol | |

| Appearance | Solid | |

| Purity | >99% (as commercially available) | |

| Topological Polar Surface Area | 26.3 Ų | |

| Storage Conditions | Room temperature |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of stearic acid with arachidyl alcohol, typically in the presence of an acid catalyst.

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine stearic acid and arachidyl alcohol. A slight excess of arachidyl alcohol (e.g., 1.1 to 1.5 molar equivalents) is often used.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to the flask to facilitate the azeotropic removal of water. Add an acid catalyst, like p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), typically at 0.5-1.0% of the total reactant weight.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: After the reaction is complete, cool the mixture. Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) to neutralize and remove the acid catalyst. Follow with water washes to remove any remaining salts.

-

Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a waxy solid.

Analytical Methodology for this compound

Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable method for the analysis and quantification of this compound. Due to its high molecular weight, it is often transesterified to its corresponding fatty acid methyl ester (FAME), methyl stearate, for analysis.

Methodology:

-

Sample Preparation (Transesterification):

-

Accurately weigh a known amount of the this compound sample into a screw-capped glass tube.

-

Add 1 mL of a 2% methanolic sulfuric acid solution.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.

-

Vortex the mixture for 1 minute and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the methyl stearate to a GC vial for analysis.

-

-

GC-FID Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp up to 280°C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis: The retention time of the resulting peak is compared to a standard of methyl stearate. The purity and quantity can be determined by the relative area of the peak.

Applications in Research and Drug Development

While direct biological activity for this compound has not been extensively reported, its physicochemical properties make it a valuable excipient in pharmaceutical formulations. Its applications are largely inferred from the use of similar long-chain esters and its parent compound, stearic acid.

-

Excipient in Solid Dosage Forms: As a waxy solid, this compound can function as a lubricant and binder in the manufacturing of tablets and capsules.

-

Lipid-Based Drug Delivery: Its hydrophobic nature makes it a suitable candidate for inclusion in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs.

-

Topical Formulations: In creams and ointments, it can act as a thickening agent, emollient, and stabilizer, improving the texture and consistency of the final product.

Safety and Toxicology

This compound is expected to have a low toxicity profile, consistent with other fatty acid esters used in the cosmetic and pharmaceutical industries. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Due to its large molecular size and high lipophilicity, significant dermal absorption and systemic availability are not expected. Related compounds, such as other alkyl esters of stearic acid, are considered safe for use in cosmetic products when formulated to be non-irritating.

References

A Comprehensive Review of Arachidyl Stearate: From Physicochemical Properties to Potential Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl stearate, also known as eicosyl stearate, is a wax ester composed of arachidyl alcohol and stearic acid. As a member of the lipid family, it possesses properties that make it a candidate for various applications in the pharmaceutical and cosmetic industries, particularly in the formulation of drug delivery systems. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential role in drug delivery, while also drawing insights from related long-chain fatty acid esters due to the limited specific research on this particular compound.

Physicochemical Properties of this compound

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C38H76O2 | --INVALID-LINK-- |

| Molecular Weight | 565.0 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | >99% (commercial grade) | --INVALID-LINK-- |

| Storage Conditions | Room temperature | --INVALID-LINK--, --INVALID-LINK-- |

| Kovats Retention Index | Standard non-polar: 3946.15 | --INVALID-LINK-- |

| GHS Hazard Classification | Does not meet GHS hazard criteria | --INVALID-LINK-- |

Synthesis of this compound

While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in the reviewed literature, the general method for synthesizing wax esters like this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a fatty acid (stearic acid) with a fatty alcohol (arachidyl alcohol).

General Experimental Protocol for Fischer Esterification of Wax Esters

Materials:

-

Stearic Acid

-

Arachidyl Alcohol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for purification (e.g., hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), dissolve stearic acid and arachidyl alcohol in an anhydrous solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like hexane to obtain pure this compound.

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of arachidyl stearate

Introduction

Arachidyl stearate (eicosyl octadecanoate) is a wax ester composed of arachidyl alcohol and stearic acid.[1] It is utilized in the cosmetics, pharmaceutical, and food industries as an emollient, thickening agent, and for other formulation purposes. The accurate and reliable quantification of this compound in raw materials and finished products is essential for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as wax esters.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound. Given its high molecular weight and low volatility, high-temperature GC-MS is the preferred method for direct analysis without the need for derivatization.[3]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation, instrumentation, and data acquisition parameters.

Sample Preparation

The primary objective of sample preparation is to dissolve this compound in a suitable solvent for injection into the GC-MS system.

Materials:

-

Hexane or Toluene (GC grade)

-

This compound standard

-

Sample containing this compound

-

Internal Standard (e.g., cholesteryl stearate or another high molecular weight, thermally stable compound not present in the sample)

-

Glass vials with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Standard Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in hexane or toluene to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane or toluene.

-

Internal Standard: Add a known concentration of the internal standard to both the standard and sample solutions.

-

Mixing: Vortex the vials for 1 minute to ensure complete dissolution.

-

Filtration (if necessary): If the sample solution contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.

GC-MS Instrumentation and Conditions

High-temperature capabilities are crucial for the analysis of high molecular weight wax esters like this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a high-temperature injector.

-

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[2]

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port | Split/Splitless |

| Injector Temperature | 390°C |

| Injection Volume | 1 µL |

| Split Ratio | 1:5 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) |

| Oven Program | Initial temperature: 120°C, hold for 2 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 6 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 250°C |

| Transfer Line Temperature | 325°C |

| Mass Scan Range | m/z 50-920 |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation and Analysis

Qualitative Analysis